molecular formula C10H10N2O2 B046784 Ethyl Imidazo[1,2-a]pyridine-3-carboxylate CAS No. 123531-52-2

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B046784
M. Wt: 190.2 g/mol
InChI Key: YHUJITROXZCZNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a three-step reaction process. This synthesis is highlighted by the use of density functional theory (DFT) to optimize the molecular structure, which aligns well with the crystal structure determined by X-ray diffraction. The synthesis involves Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, showcasing a novel activation mode of ethyl tertiary amines with selective cleavage of C-C and C-N bonds of the ethyl group (Rao et al., 2017; Geng et al., 2022).

Molecular Structure Analysis

The molecular structure of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, as determined through DFT and validated by X-ray crystallography, showcases a planar, angular tri-heterocycle. Conformational analysis reveals a structure that is consistent with the optimized DFT calculations, offering insight into the electrostatic potential and frontier molecular orbitals of the compound (Geng et al., 2022).

Chemical Reactions and Properties

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate participates in various chemical reactions, including the Cu-catalyzed formation of 3-formyl derivatives and reactions leading to the formation of densely functionalized pyrroles and thiophenes. These reactions demonstrate the compound's versatility and utility in synthesizing complex heterocyclic structures, contributing to its value in organic synthesis and potential applications in developing new materials and bioactive molecules (Rao et al., 2017; Cheng et al., 2010).

Physical Properties Analysis

Detailed investigations into the physical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, such as solubility, melting point, and stability under various conditions, are crucial for its application in synthetic chemistry. While specific studies on these physical properties were not directly found, general knowledge suggests that these properties would be instrumental in determining the compound's suitability for various synthetic routes and its handling and storage requirements.

Chemical Properties Analysis

The chemical properties of Ethyl Imidazo[1,2-a]pyridine-3-carboxylate, including reactivity towards different nucleophiles and electrophiles, stability under various chemical conditions, and its behavior in catalytic cycles, are central to its utility in chemical synthesis. Its ability to undergo diverse transformations, including C-H functionalizations and carbene transformations, underscores the compound's versatility and potential as a building block for more complex chemical entities (Yu et al., 2018).

Scientific Research Applications

  • Catalytic Activity in Oxidation Reactions : Imidazolo[1,2-a]pyridine derivatives have been identified as effective catalysts for the oxidation of catechol to o-quinone using atmospheric oxygen (Saddik et al., 2012).

  • Fluorescent Probes for Mercury Ion Detection : Certain derivatives, specifically 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, have been synthesized as efficient fluorescent probes for detecting mercury ions in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

  • Antitubercular Activity : N-(2-Phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides, a derivative, have shown significant in vitro activity against both drug-sensitive and multi-drug resistant Mycobacterium tuberculosis strains, indicating potential for future anti-tuberculosis treatments (Li et al., 2020).

  • Potential Anti-Inflammatory Activity : Imidazo[1,2-a]pyridin-2-acetic acids, prepared from ethyl imidazo[1,2-a]pyridin-2-acetates, have shown potential anti-inflammatory activity (Abignente et al., 1976).

  • Antiulcer Agents : 3-Substituted imidazo[1,2-a]pyridines have been synthesized as antiulcer agents with cytoprotective properties, though they demonstrated no significant antisecretory activity in gastric fistula rat models (Starrett et al., 1989).

  • Antimicrobial Activity : Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides have shown promising antimicrobial activity against various bacteria and fungi (Turan-Zitouni et al., 2001).

  • Applications in Organic Synthesis : The one-pot synthesis of imidazo[1,5-a]pyridines allows for the introduction of various substituents, highlighting potential applications in organic synthesis (Crawforth & Paoletti, 2009).

  • Synthesis of Novel Compounds : Novel pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazinones have been synthesized from imidazo[1,2a]pyridines, suggesting potential biological activity (Zamora et al., 2004).

  • Potential Anticancer Agents : Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have been synthesized as potential anticancer agents, although their biological activity remains to be conclusively determined (Temple et al., 1987).

  • Microwave-Assisted Synthesis : Microwave-assisted three-component domino reactions have been utilized for the rapid and efficient synthesis of Imidazo[1,2-a]pyridines, providing high chemo- and regioselectivity (Li et al., 2014).

Safety And Hazards

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302 . Precautionary measures include P280, P305, P351, and P338 .

properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-9-5-3-4-6-12(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUJITROXZCZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559314
Record name Ethyl imidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Imidazo[1,2-a]pyridine-3-carboxylate

CAS RN

123531-52-2
Record name Ethyl imidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Fan, F Li - Journal of Chemical Sciences, 2018 - Springer
A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and 3-substituted imidazo[1,2-b]pyridazines was developed through the …
Number of citations: 4 link.springer.com
SN Mali, A Anand, MEA Zaki, SA Al-Hussain… - Molecules, 2023 - mdpi.com
A series of multistep synthesis protocols was adopted to synthesize substituted imidazopyridines (IMPs) (SM-IMP-01 to SM-IMP-13, and DA-01-05). All substituted IMPs were then …
Number of citations: 4 www.mdpi.com
Y Xiong, B Ullman, JSK Choi, M Cherrier… - Bioorganic & medicinal …, 2012 - Elsevier
A series of fused bicyclic heterocycles was identified as potent and selective 5-HT 2A receptor antagonists. Optimization of the series resulted in compounds that had improved PK …
Number of citations: 11 www.sciencedirect.com
R Abdelaziz - Dissertation, Halle (Saale), Martin …
Number of citations: 0

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